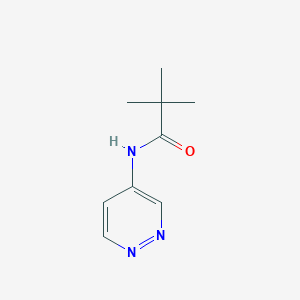

Propanamide, 2,2-dimethyl-N-4-pyridazinyl-

Description

Propanamide, 2,2-dimethyl-N-4-pyridazinyl- is a synthetic organic compound characterized by a propanamide backbone with 2,2-dimethyl substituents on the alpha carbon and a 4-pyridazinyl group attached to the amide nitrogen. The pyridazinyl moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, distinguishes it from other propanamide derivatives.

Properties

CAS No. |

169050-20-8 |

|---|---|

Molecular Formula |

C9H13N3O |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

2,2-dimethyl-N-pyridazin-4-ylpropanamide |

InChI |

InChI=1S/C9H13N3O/c1-9(2,3)8(13)12-7-4-5-10-11-6-7/h4-6H,1-3H3,(H,10,12,13) |

InChI Key |

FWLASZYBEVATLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CN=NC=C1 |

Origin of Product |

United States |

Preparation Methods

Amide Formation via Acyl Chloride and Aminopyridazine Derivative

One common and effective method involves the reaction of 2-amino-4-substituted pyridazine with an acyl chloride derivative of 2,2-dimethylpropanoic acid (pivaloyl chloride). The process is typically carried out under controlled temperature conditions with a base such as triethylamine to neutralize the released HCl and promote amide bond formation.

- To a cooled solution (0 °C) of 2-amino-4-methylpyridine and triethylamine in dichloromethane, pivaloyl chloride is added dropwise over 10 minutes.

- The reaction mixture is stirred at 0 °C for an additional hour.

- The mixture is then poured into water, and the organic layer is separated, washed, dried, and evaporated.

- The crude product is purified by recrystallization from a suitable solvent mixture (e.g., diethyl ether-hexane) to yield the desired amide as colorless crystals with high yield (~94%) and good purity.

This approach yields compounds structurally analogous to Propanamide, 2,2-dimethyl-N-4-pyridazinyl-, with crystallographic studies confirming the molecular structure and hydrogen bonding patterns.

Cyclization and Substitution Reactions Leading to Pyridazinyl Amides

In more complex synthetic schemes, pyridazine derivatives are prepared by cyclization of hydrazone intermediates followed by substitution reactions to introduce the amide functionality.

- Preparation of hydrazone intermediates from substituted hydrazines and aldehydes or ketones.

- Reaction of these hydrazones with active methylene compounds such as ethyl cyanoacetate or malononitrile, leading to cyclized pyridazinone intermediates.

- Subsequent hydrolysis and functional group transformations to yield the amide-substituted pyridazine derivatives.

For example, the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene reagents under controlled conditions leads to either arylazo-substituted nicotinates or pyridazinones depending on the electronic nature of substituents on the arylazo moiety. Electron-donating groups favor pyridazinone formation, which can be further converted into amide derivatives.

Use of Diazonium Chemistry for Pyridazine Functionalization

Diazotization of amino-substituted pyridazine compounds followed by coupling reactions is another route to functionalize the pyridazine ring and introduce amide groups.

- Aminopyridazine derivatives are dissolved in concentrated hydrochloric acid and cooled.

- Sodium nitrite solution is added to generate diazonium salts.

- These intermediates are then reacted with amines or other nucleophiles to form substituted pyridazinyl amides.

- The products are purified by recrystallization, yielding high-purity compounds suitable for further biological evaluation.

Comparative Data Table of Preparation Methods

Research Discoveries and Analytical Characterization

- Crystallographic Studies: X-ray crystallography confirms the amide linkage and pyridazine ring conformation, showing intramolecular hydrogen bonding and packing arrangements that influence compound stability.

- Spectroscopic Analysis: IR spectra show characteristic amide C=O stretching (~1600 cm⁻¹) and N-H bands (~3300-3400 cm⁻¹). Mass spectrometry confirms molecular ion peaks consistent with the expected molecular formula.

- Yield Optimization: Reaction conditions such as temperature, solvent choice, and reagent ratios critically affect yields, with low temperatures favoring cleaner amide formation and minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-4-pyridazinylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridazine ring to a dihydropyridazine derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridazine ring is substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of dihydropyridazine derivatives.

Substitution: Formation of substituted pyridazine derivatives with various functional groups.

Scientific Research Applications

2,2-Dimethyl-N-4-pyridazinylpropanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-N-4-pyridazinylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Key Observations:

N-Substituent Diversity :

- The 4-pyridazinyl group in the target compound introduces a heteroaromatic system, which may enhance π-π stacking interactions in biological systems compared to alkyl (e.g., isopropyl) or mixed substituents (e.g., piperidinyl-phenyl) .

- Methoxymethyl-piperidinyl and phenyl groups in ’s compound improve solubility and receptor binding, suggesting that the pyridazinyl group’s electronic properties could similarly modulate pharmacokinetics .

In fentanyl analogs (), N-alkyl propanamides (e.g., isopropyl, t-butyl) exhibit high analgesic potency, implying that dimethyl groups might balance potency and toxicity .

Biological Activity

Propanamide, 2,2-dimethyl-N-4-pyridazinyl- is a compound of interest due to its potential pharmacological properties. This article synthesizes available research findings regarding its biological activity, focusing on its mechanisms, therapeutic applications, and toxicity profile.

Chemical Structure and Properties

Propanamide, 2,2-dimethyl-N-4-pyridazinyl- features a pyridazine ring, which is known for its diverse biological activities. The presence of the pyridazine moiety in various compounds has been linked to significant pharmacological effects, including anti-inflammatory and analgesic activities .

Research indicates that compounds containing the pyridazine structure can act as inhibitors of key enzymes involved in inflammatory processes. For instance, they have shown effectiveness as inhibitors of cyclooxygenase (COX) enzymes and 5-lipoxygenase (5-LOX), which are crucial in the synthesis of prostaglandins and leukotrienes, respectively . This inhibition leads to reductions in pain and inflammation.

Pharmacological Activities

The biological activities associated with propanamide derivatives include:

- Analgesic Effects : Pyridazine-based compounds have been reported to exhibit analgesic properties by modulating pain pathways through COX inhibition.

- Anti-inflammatory Properties : These compounds can reduce inflammation by inhibiting prostanoid synthesis.

- Antiplatelet Activity : Some studies have demonstrated that pyridazine derivatives can inhibit thromboxane A2 (TXA2) synthase, which plays a role in platelet aggregation .

Case Studies and Research Findings

- Antinociceptive Activity : A study on related pyridazine derivatives demonstrated significant antinociceptive effects in animal models, suggesting potential for pain management therapies .

- Inhibition of Platelet Aggregation : Research highlighted the antiplatelet effects of certain pyridazine derivatives, showing a decrease in platelet aggregation induced by various agonists such as ADP and collagen .

- Toxicity Assessment : Toxicological evaluations indicate that propanamide derivatives generally exhibit low toxicity. For example, studies showed an oral LD50 greater than 2000 mg/kg in rats, suggesting a favorable safety profile for further development .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.